Product packaging for 2-Bromo-4,5-difluorocinnamic acid(Cat. No.:)

2-Bromo-4,5-difluorocinnamic acid

Cat. No.: B12843693
M. Wt: 263.03 g/mol
InChI Key: IJKNQSIFBRHRNP-OWOJBTEDSA-N
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Description

2-Bromo-4,5-difluorocinnamic acid is a useful research compound. Its molecular formula is C9H5BrF2O2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrF2O2 B12843693 2-Bromo-4,5-difluorocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrF2O2

Molecular Weight

263.03 g/mol

IUPAC Name

(E)-3-(2-bromo-4,5-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5BrF2O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

IJKNQSIFBRHRNP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C=CC(=O)O

Origin of Product

United States

Points of Diversification:

R¹ (from the carboxylic acid): The carboxylic acid can be reacted with a library of diverse alcohols or amines to generate a large set of esters or amides. This is often done using parallel synthesis techniques, where each reaction is carried out in a separate well of a microtiter plate. imperial.ac.uk

R² (from the bromo group): The bromine atom can be reacted with a library of boronic acids (for Suzuki coupling) or other coupling partners to introduce a second point of diversity.

Methodology: A common strategy is to first create a library of amides or esters by reacting the acid with various amines or alcohols. Then, this first-generation library can be subjected to a second diversification step, such as a Suzuki coupling, where each amide/ester is reacted with a library of boronic acids. This creates a two-dimensional matrix of products, significantly increasing the number of unique compounds generated.

Both solution-phase and solid-phase synthesis techniques can be applied. In solid-phase synthesis, the scaffold is attached to a resin bead, allowing for easy purification by simple filtration after each reaction step. imperial.ac.uk

The table below illustrates a hypothetical combinatorial library design:

ScaffoldDiversification Point 1 (Amide Formation)Diversification Point 2 (Suzuki Coupling)Resulting Library Structure
2-Bromo-4,5-difluorocinnamic acidAmine A (e.g., Benzylamine)Boronic Acid 1 (e.g., Phenylboronic acid)Product A1
Amine B (e.g., Cyclohexylamine)Boronic Acid 2 (e.g., 4-Tolylboronic acid)Product B2
Amine C (e.g., Morpholine)Boronic Acid 3 (e.g., 3-Thienylboronic acid)Product C3

Chemical Reactivity and Transformation Studies of 2 Bromo 4,5 Difluorocinnamic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Bromo-4,5-difluorocinnamic Acid

The carboxylic acid group is a primary site for functional group interconversion, enabling the synthesis of a variety of derivatives.

Esterification and Amidation Reactions for Functional Group Interconversion

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are fundamental transformations in the synthesis of more complex molecules.

Esterification: The conversion to esters, such as ethyl 2-bromo-4,5-difluorobenzoate, is a common reaction. uni.lu While specific conditions for the cinnamic acid derivative are not detailed in the provided results, esterification of benzoic acids is a well-established process, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: The formation of amide bonds is crucial for creating peptides and other biologically relevant molecules. mdpi.com The amide functional group is a key component in a vast array of biologically active compounds and marketed drugs. mdpi.com Copper-catalyzed amination reactions of 2-bromobenzoic acids with various amines have proven effective, suggesting a viable pathway for the amidation of this compound. nih.gov These reactions can produce N-aryl and N-alkyl derivatives. nih.gov For example, the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with aryl boronic acids, catalyzed by copper, yields amide derivatives in good to excellent yields. mdpi.com

A general procedure for the synthesis of amides involves reacting 2-bromo-2,2-difluoroacetamides with aryl boronic acids or (aryl)dimethylsulfonium salts. mdpi.com After the reaction is complete, the mixture is evaporated, treated with water, filtered, and dried. The final product is then isolated using flash chromatography. mdpi.com

Reduction and Decarboxylation Pathways of the Carboxylic Acid Group

The carboxylic acid group can also undergo reduction and decarboxylation, leading to different structural motifs.

Reduction: The reduction of the carboxylic acid group in this compound would lead to the corresponding alcohol, 2-Bromo-4,5-difluorocinnamyl alcohol. While direct reduction of this specific compound is not detailed, the reduction of related dinitrobenzoic acid derivatives has been documented. For instance, the reduction of methyl 2-bromo-4,5-dinitrobenzoate is a step in the synthesis of more complex molecules. nih.gov

Decarboxylation: Decarboxylation involves the removal of the carboxyl group. Decarboxylative procedures for α-fluorocinnamic acid are known, suggesting that this compound could undergo similar reactions to form a styrenic derivative. rsc.org

Reactions Involving the Carbon-Carbon Double Bond in this compound

The olefinic linkage in the cinnamic acid structure is susceptible to hydrogenation and various addition reactions.

Hydrogenation and Reductive Transformations

Hydrogenation of the carbon-carbon double bond in this compound would yield 2-Bromo-4,5-difluorophenylpropanoic acid. This type of transformation is a standard procedure in organic synthesis. While specific studies on the hydrogenation of this exact molecule are not available in the provided results, the reduction of the double bond in cinnamic acid derivatives is a common reaction.

Addition Reactions Across the Olefinic Linkage

The carbon-carbon double bond can undergo addition reactions. For instance, bromination is an addition reaction of bromo groups across alkene double bonds. sunankalijaga.org Halofluorination, the addition of a halogen and a fluorine atom across a double bond, is another potential transformation. rsc.org Furthermore, the reaction of similar fluorinated phenylboronic acids with compounds containing a double bond in the presence of a rhodium catalyst can lead to the addition of the fluorinated aryl fragment to the double bond. fluorine1.ru

Reactivity of the Halogen Substituents on the Aromatic Ring of this compound

The bromine and fluorine atoms on the aromatic ring play a significant role in the compound's reactivity, particularly in cross-coupling reactions. The bromine atom, being a good leaving group, is the more reactive of the halogen substituents.

The bromine atom can be substituted with other functional groups through various reactions. Suzuki-Miyaura coupling reactions are a prominent example, where the bromine atom is replaced by an aryl or vinyl group, forming a new carbon-carbon bond. nih.gov This reaction is often catalyzed by palladium complexes. nih.gov For example, the Suzuki coupling of methyl 2-bromo-4,5-dinitrobenzoate with a selected boronic acid is a key step in certain synthetic pathways. nih.gov

The reactivity of the bromine atom is also demonstrated in Ullmann condensation reactions, a copper-catalyzed reaction used to form carbon-nitrogen or carbon-oxygen bonds. nih.govlookchem.com

The fluorine atoms on the aromatic ring are generally less reactive towards nucleophilic substitution than bromine. However, their presence influences the electronic properties of the aromatic ring, affecting the reactivity of the other functional groups. cymitquimica.com

Reaction TypeReagents/ConditionsProduct Type
Esterification Alcohol, Acid CatalystEster
Amidation Amine, Coupling Agent or Copper CatalystAmide
Suzuki Coupling Boronic Acid, Palladium Catalyst, BaseBiaryl Compound
Ullmann Condensation Amine/Alcohol, Copper Catalyst, BaseN-Aryl/O-Aryl Compound
Hydrogenation H₂, Metal Catalyst (e.g., Pd, Pt)Saturated Carboxylic Acid
Addition Halogen (e.g., Br₂)Dihaloalkane

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic System

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the fluorinated aromatic ring of this compound. In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the ring. byjus.com

In the case of this compound, the fluorine atoms act as leaving groups and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. nih.govmasterorganicchemistry.com This is because the rate-determining step is the initial addition of the nucleophile to the aromatic ring, and the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.com

Studies on related fluoroaromatic compounds have shown that the position of the electron-withdrawing group relative to the leaving group is crucial. Ortho and para placements provide better stabilization of the negatively charged intermediate through resonance, leading to faster reaction rates. byjus.com In this compound, the carboxylic acid group is positioned to activate the fluorine atoms for substitution.

A general procedure for SNAr on aryl fluorides involves reacting the substrate with a nucleophile in the presence of a base. For instance, the substitution of aryl fluorides with dimethylamine (B145610) can be achieved by the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a hydroxide (B78521) base. nih.gov This method has been shown to be effective for a range of activated aryl fluorides and chlorides. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions are fundamental in the synthesis of complex organic molecules. eie.gr

Suzuki Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide. diva-portal.org This reaction is widely used for the synthesis of biaryl compounds. nih.gov In the context of this compound, the bromine atom can be selectively coupled with an arylboronic acid, leaving the fluorine atoms and the cinnamic acid moiety intact. beilstein-journals.orgmdpi.com The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org

Sonogashira Coupling:

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.org The bromine atom of this compound can readily participate in Sonogashira coupling reactions. The reaction mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium complex that has undergone oxidative addition with the aryl bromide. youtube.com

Stille Coupling:

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. researchgate.netuwindsor.ca The bromine atom of this compound can be coupled with various organostannanes to form new carbon-carbon bonds. The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactant 1 Reactant 2 Catalyst Product Type
Suzuki This compound Arylboronic acid Palladium Biaryl
Sonogashira This compound Terminal alkyne Palladium/Copper Arylalkyne
Stille This compound Organostannane Palladium Aryl-substituted compound

Cyclization and Annulation Reactions Employing this compound as a Precursor

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic and polycyclic compounds through cyclization and annulation reactions.

Annulation reactions involve the formation of a new ring onto an existing molecule. mdpi.com For example, 2-bromo alkynylbenzenes can undergo a copper-catalyzed thiolation annulation with sodium sulfide (B99878) to form benzo[b]thiophenes. organic-chemistry.org While this specific example does not use this compound directly, the principle can be applied. A Sonogashira coupling of this compound with a terminal alkyne would generate a 2-alkynyl-4,5-difluorocinnamic acid derivative, which could then potentially undergo an intramolecular cyclization to form a coumarin (B35378) or other heterocyclic system.

Furthermore, intramolecular cyclization reactions can be designed based on the reactivity of the cinnamic acid moiety and the ortho-bromo substituent. For instance, palladium-catalyzed intramolecular cyclization of 'ene-yne' systems has been shown to be an efficient method for synthesizing substituted cyclohexenol (B1201834) systems. chemrxiv.org By analogy, a derivative of this compound containing an appropriately positioned alkyne could undergo a similar intramolecular cyclization to construct a new ring system.

Mechanistic Investigations into Key Transformations of this compound

The mechanisms of the key transformations involving this compound are generally understood by analogy to well-studied reactions of similar substrates.

Mechanism of Metal-Catalyzed Cross-Coupling Reactions:

The mechanisms of the Suzuki, Sonogashira, and Stille reactions all proceed through a similar catalytic cycle involving a palladium catalyst. diva-portal.orgwikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. youtube.comlibretexts.org

Transmetalation: The organometallic reagent (organoboron, organocopper acetylide, or organotin) transfers its organic group to the palladium center, displacing the halide. youtube.comwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

The stereochemical outcome of some cross-coupling reactions can be dependent on the specific ligands used in the palladium catalyst. beilstein-journals.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The mechanism of SNAr reactions on the fluorinated ring of this compound is a two-step addition-elimination process. byjus.com

Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing groups on the ring are crucial for stabilizing this intermediate. byjus.com

Elimination: The leaving group (fluoride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

In some cases, particularly with certain nucleophiles and reaction conditions, the deprotonation of an initial addition intermediate can be the rate-determining step. nih.gov

Derivatization and Analogue Synthesis Based on the 2 Bromo 4,5 Difluorocinnamic Acid Scaffold

The 2-bromo-4,5-difluorocinnamic acid molecule serves as a versatile scaffold in medicinal chemistry and materials science. Its unique combination of a reactive bromine atom, electron-withdrawing fluorine substituents, and a modifiable carboxylic acid group makes it an ideal starting point for creating a diverse range of derivatives. The strategic modification of this core structure allows researchers to fine-tune its chemical and biological properties.

Advanced Spectroscopic and Computational Analysis in Research on 2 Bromo 4,5 Difluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like fluorine.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹H and ¹³C NMR spectra of 2-Bromo-4,5-difluorocinnamic acid provide fundamental information about its molecular skeleton.

In the ¹H NMR spectrum, the vinylic protons (H-α and H-β) of the acrylic acid moiety typically appear as doublets in the downfield region, with a large coupling constant (J) of approximately 15-16 Hz, which is characteristic of a trans configuration across the double bond. The aromatic protons exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is found at the low-field end of the spectrum (~165-170 ppm). The carbons of the double bond and the aromatic ring resonate in the range of approximately 110-150 ppm. The signals for the carbon atoms directly bonded to the electronegative fluorine atoms (C-4 and C-5) are observed as doublets due to one-bond carbon-fluorine coupling (¹JCF), a key feature in identifying their positions. Similarly, the carbon bearing the bromine atom (C-2) is shifted to a characteristic position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar cinnamic acid derivatives.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Couplings
-COOH> 10 (broad s)~168-
C=O-~168-
C-α~6.5 (d)~120³JHH ≈ 16 Hz
C-β~7.7 (d)~140³JHH ≈ 16 Hz
C-1-~130-
C-2-~118-
C-3~7.9 (d)~120³JHH, ⁴JHF
C-4-~150¹JCF, ²JCF
C-5-~152¹JCF, ²JCF
C-6~7.5 (d)~118³JHH, ³JHF

Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorine Environment

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying this compound. icpms.cz The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the chemically non-equivalent fluorine atoms at the C-4 and C-5 positions. icpms.cz The large chemical shift dispersion in ¹⁹F NMR ensures that these signals are well-resolved. nih.gov

The precise chemical shifts are highly sensitive to the electronic environment. Furthermore, the signals will likely appear as complex multiplets due to coupling with each other (³JFF) and with the neighboring aromatic protons (³JHF and ⁴JHF). Analysis of these coupling patterns is crucial for the unambiguous assignment of each fluorine signal to its specific position on the aromatic ring. icpms.cz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Complex Structure Determination

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. sdsu.edu For this compound, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring, helping to trace the proton sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H correlation). sdsu.edu It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (vinylic and aromatic CH groups). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for this molecule as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). nih.gov This is vital for identifying the quaternary (non-protonated) carbons. For instance, the vinylic proton H-β would show a correlation to the carbonyl carbon (³JCH), linking the acrylic acid side chain to the carboxyl group. Both vinylic protons would also show correlations to the C-1 carbon of the aromatic ring, establishing the connection point of the phenyl and propenoic acid moieties. Furthermore, HMBC helps to definitively place the bromine and fluorine substituents by observing long-range correlations from the aromatic protons to the substituted carbons. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₉H₅BrF₂O₂), the molecular weight is approximately 262.03 g/mol .

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 262 and 264.

Common fragmentation pathways for cinnamic acids involve cleavages adjacent to the functional groups. libretexts.org Expected fragmentation patterns would include:

Loss of a bromine radical (-Br): [M-Br]⁺

Loss of the carboxyl group (-COOH): [M-COOH]⁺

Decarboxylation (-CO₂): [M-CO₂]⁺

Loss of water (-H₂O) from the carboxylic acid. libretexts.org

The precise masses of the fragment ions, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each fragment and, by extension, the parent molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Predicted m/z (for ⁷⁹Br) Description
[C₉H₅⁷⁹BrF₂O₂]⁺262Molecular Ion (M)⁺
[C₉H₅⁸¹BrF₂O₂]⁺264Molecular Ion (M+2)⁺
[C₉H₅F₂O₂]⁺183Loss of •Br
[C₈H₅⁷⁹BrF₂]⁺217Loss of •COOH
[C₈H₅⁷⁹BrF₂O]⁺218Loss of CO₂

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. nih.gov

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretch of the conjugated carboxylic acid would appear as a strong, sharp band around 1680-1700 cm⁻¹. Other significant absorptions include the C=C stretching of the alkene at approximately 1625 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and strong C-F stretching bands typically found in the 1100-1250 cm⁻¹ range. The C-Br stretch appears at lower wavenumbers, usually below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch (dimer)2500 - 3300Broad, Strong
CarbonylC=O stretch1680 - 1700Strong
AlkeneC=C stretch1620 - 1640Medium
Aromatic RingC=C stretch1450 - 1600Medium to Weak
Aryl FluorideC-F stretch1100 - 1250Strong
Aryl BromideC-Br stretch550 - 700Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The technique is particularly sensitive to conjugated systems. This compound possesses an extended conjugated system that includes the phenyl ring, the alkene double bond, and the carbonyl group.

This extended conjugation allows for π → π* electronic transitions, which are expected to result in strong absorbance in the UV region. The primary absorption maximum (λmax) for cinnamic acid itself is around 270 nm. The presence of substituents on the aromatic ring, such as bromine and fluorine, will cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the λmax. Halogen substituents typically induce a slight bathochromic shift. Therefore, this compound is predicted to have a λmax in the range of 275-290 nm. Analysis of the UV-Vis spectrum confirms the presence of the conjugated chromophore that defines the molecule's core structure. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. d-nb.infospringernature.com For this compound, this technique is crucial for confirming its molecular geometry and determining the absolute stereochemistry, particularly of the E or Z configuration of the alkene moiety.

In a typical X-ray diffraction study, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This allows for the unambiguous assignment of the trans configuration of the propenoic acid group relative to the phenyl ring, a common feature in cinnamic acid derivatives.

Table 1: Representative Crystallographic Data for a Halogenated Cinnamic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)19.5352
b (Å)5.4004
c (Å)16.1243
Z4
Note: This table presents hypothetical data based on a similar structure for illustrative purposes. researchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. scispace.commdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy. scispace.com These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

The presence of electron-withdrawing fluorine and bromine atoms, along with the electron-donating and withdrawing characteristics of the cinnamic acid moiety, creates a complex electronic environment. DFT calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Theory and Frontier Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the combination of atomic orbitals. youtube.comyoutube.com A key application of MO theory in understanding reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis can predict its behavior in various chemical reactions. The energy and spatial distribution of the HOMO and LUMO are significantly influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine and bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted cinnamic acid. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. rsc.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7
Note: These are representative values and would need to be calculated using specific DFT methods.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry provides powerful tools to elucidate reaction mechanisms by modeling the transition states of chemical reactions. e3s-conferences.orgfiveable.me Transition state theory posits that the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. fiveable.me By calculating the structure and energy of transition states, chemists can predict reaction pathways and understand the factors that control reaction rates and selectivity.

For reactions involving this compound, such as addition reactions to the double bond or nucleophilic aromatic substitution, transition state modeling can be employed. For example, in a Suzuki-Miyaura coupling reaction, where the bromine atom is replaced, DFT calculations can model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and providing insights into the role of the ligands and solvent. These computational studies complement experimental work by providing a detailed, atomistic view of the reaction process. ufl.edu

Molecular Modeling, Docking, and Dynamics Simulations for Investigating Interactions with Macromolecular Targets (focused on methodology and theoretical binding, not biological outcomes)

Molecular modeling techniques are instrumental in studying the theoretical interactions between a small molecule like this compound and a macromolecular target, such as a protein or enzyme. These methods are foundational in rational drug design and help in understanding the structural basis of molecular recognition.

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov The methodology involves placing the ligand (this compound) into the binding site of the receptor (a protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov This allows for the identification of potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the complex.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.comchemrxiv.org Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time by solving Newton's equations of motion. mdpi.com This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com Analysis of the MD trajectory can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy through methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

Table 3: Key Methodologies in Molecular Modeling

TechniquePrimary FunctionInformation Gained
Molecular DockingPredicts binding orientation and affinity.Preferred binding pose, key intermolecular interactions, initial screening of potential binders.
Molecular DynamicsSimulates the time-dependent behavior of the molecular system.Stability of the binding pose, conformational changes, dynamic interactions, refined binding free energy.
MM-GBSACalculates the free energy of binding from an MD simulation.Quantitative estimation of binding affinity.

These computational approaches are purely theoretical and focus on the physical and chemical principles governing the interaction between the small molecule and the macromolecule, without making claims about the ultimate biological or physiological outcomes.

Role of 2 Bromo 4,5 Difluorocinnamic Acid As a Chemical Building Block and Precursor

Utilization in the Synthesis of Fluorinated and Brominated Aromatic Compounds

2-Bromo-4,5-difluorocinnamic acid serves as a key starting material for the synthesis of other specifically substituted fluorinated and brominated aromatic compounds. The strategic placement of the bromo and fluoro groups on the cinnamic acid backbone allows for selective chemical modifications. Brominated organic compounds are crucial in many synthetic procedures due to their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like oxidation, cyclization, and substitution. researchgate.net

The carbon-bromine bond is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions enable the formation of new carbon-carbon bonds by coupling the aromatic ring to other organic fragments. For instance, related brominated cinnamic acid derivatives are used in Heck cross-coupling reactions with various acrylates to produce more complex ester derivatives. researchgate.net This reactivity allows for the introduction of a wide range of functional groups at the position of the bromine atom, leading to a diverse library of fluorinated aromatic products while retaining the core difluoro-substituted ring.

Furthermore, the carboxylic acid and alkene functionalities can be modified. The alkene can undergo hydrogenation to yield the corresponding saturated propanoic acid derivative, or it can be subjected to oxidative cleavage. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization. beilstein-journals.org This multi-faceted reactivity makes this compound a valuable precursor for creating novel fluorinated and brominated aromatic molecules for various research applications.

Application as an Intermediate for the Preparation of Complex Polycyclic Systems

The structure of this compound is well-suited for the construction of complex polycyclic and heterocyclic systems. The inherent functionalities of the molecule can be exploited to form new rings through intramolecular reactions. For example, the presence of the ortho-bromo substituent relative to the cinnamic acid side chain is a classic precursor for cyclization reactions.

One common strategy involves the intramolecular Heck reaction. Following the conversion of the carboxylic acid to an ester or amide, the palladium-catalyzed reaction between the aryl bromide and the alkene can lead to the formation of a new six-membered ring, yielding a substituted dihydro-isoquinoline or related heterocyclic scaffold. These types of cyclizations are fundamental in the synthesis of natural products and pharmaceutical agents.

While direct examples for this compound are specific to proprietary research, the general methodology is well-established. For instance, related 2-fluorocinnamic acid derivatives have been shown to form coumarins, a class of polycyclic compounds, under specific reaction conditions. google.com Similarly, the reaction of 2-bromobenzaldehyde (B122850) with thiophene (B33073) acetic acid can yield a mixture of the expected cinnamic acid and the cyclized coumarin (B35378) product. This demonstrates the potential for the cinnamic acid moiety to participate in ring-forming reactions, a principle that applies to its 2-bromo-4,5-difluoro variant for creating complex polycyclic structures.

Contribution to the Rational Design of Novel Organic Scaffolds in Advanced Medicinal Chemistry Research

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable building block in this context, providing a scaffold that introduces both fluorine and a reactive bromine handle for further functionalization.

The difluorinated phenyl ring is a key feature, as fluorinated aromatic amino acids and other related structures are important in the development of new therapeutics. beilstein-journals.org The cinnamic acid portion of the molecule is also significant, as cinnamic acid derivatives themselves are known to possess a wide range of biological activities and are used to create multifunctional inhibitors for conditions like Alzheimer's disease. nih.gov

The compound serves as a starting point for creating libraries of novel molecules for drug discovery. The bromine atom can be replaced via cross-coupling reactions to introduce diverse substituents, allowing for the systematic exploration of the chemical space around the core scaffold. The carboxylic acid provides a handle for forming amide bonds, a common linkage in pharmaceuticals. For example, the synthesis of novel cholinesterase inhibitors has been achieved using various substituted cinnamic acids that are coupled with other fragments to create the final active molecules. nih.gov The specific substitution pattern of this compound makes it a unique and valuable tool for designing new organic scaffolds in the search for next-generation medicines.

Potential in Material Science Research as a Monomer or Functional Unit (without discussing specific material properties)

In material science, cinnamic acid and its derivatives are recognized for their potential use as monomers or functional units in the development of new materials. The rigid structure of the aromatic ring combined with the reactive functionalities of the acrylic acid group makes them suitable for polymerization and incorporation into larger macromolecular structures.

Polyhalogenated cinnamic acids and their derivatives are precursors for substances with liquid-crystalline properties. google.com The defined geometry and potential for intermolecular interactions (such as pi-stacking of the aromatic rings) are desirable characteristics for creating ordered materials. This compound, with its specific halogenation pattern, can be used to fine-tune the electronic and steric properties of a resulting polymer or material.

The alkene functionality allows for polymerization through various mechanisms, including free-radical or controlled polymerization techniques. The carboxylic acid group offers another site for incorporation into polyesters or polyamides. The presence of the bromo- and fluoro-groups provides a way to systematically modify the properties of the resulting material by influencing factors like intermolecular forces and thermal stability. Therefore, this compound holds potential as a functional building block for the rational design of advanced organic materials.

Emerging Research Directions and Future Perspectives for 2 Bromo 4,5 Difluorocinnamic Acid Studies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-bromo-4,5-difluorocinnamic acid is no exception. Current research on related cinnamic acids is paving the way for more eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach involves the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride and urea. rsc.orgresearchgate.net These biodegradable and reusable solvents have been shown to facilitate Perkin reactions for cinnamic acid synthesis efficiently under mild conditions without the need for additional catalysts. rsc.org Another green strategy is the move towards solvent-free reaction conditions. ias.ac.in For instance, the Knoevenagel condensation of benzaldehydes with malonic acid can be achieved using environmentally benign amines or ammonium (B1175870) salts as catalysts, followed by a solid-phase decarboxylation, offering high yields and purity while avoiding toxic solvents like pyridine (B92270) and piperidine. tandfonline.com

The classic Claisen-Schmidt condensation, a staple for producing cinnamic acid derivatives, is also being reimagined. Improved methods utilize co-solvents like toluene (B28343) to reduce the amount of other organic reagents and allow the reaction to proceed at ambient temperatures, enhancing both the economic and environmental profile of the synthesis. sci-hub.se

Future research will likely focus on adapting these greener methodologies for the specific synthesis of this compound. This could involve the direct synthesis from 2-bromo-4,5-difluorobenzaldehyde (B1343038) using these improved condensation reactions. The table below outlines potential green alternatives to traditional synthetic methods.

Traditional Method Green Alternative Key Advantages Relevant Findings for Cinnamic Acids
Perkin reaction in acetic anhydridePerkin reaction in Deep Eutectic Solvents (DES)Biodegradable solvent, catalyst-free, mild conditions, solvent reusability. rsc.orgEfficient synthesis of cinnamic acid and its derivatives with good yields. rsc.orgresearchgate.net
Knoevenagel condensation with pyridine/piperidineSolvent-free Knoevenagel condensation with benign catalystsAvoids toxic solvents, reduces waste, high yields. tandfonline.comEffective for a broad range of benzaldehydes to produce various cinnamic acids. tandfonline.com
Standard Claisen-Schmidt condensationImproved Claisen-Schmidt with co-solventsReduced use of reagents, ambient temperature, cost-effective. sci-hub.seHigh yields of (E)-cinnamic acid derivatives. sci-hub.se

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. These techniques are particularly relevant for the functionalization of molecules like this compound.

Visible-light photocatalysis has been successfully employed for the decarboxylative difluoromethylation of cinnamic acids. nih.govtue.nl This method is operationally simple and avoids the need for transition metals or strong oxidants to facilitate the extrusion of CO2. nih.gov The bromine and fluorine substituents on the aromatic ring of this compound would likely influence the electronic properties and, therefore, the reactivity and stereoselectivity of such transformations. Photocatalysis also enables C-S bond formation, for example, in the preparation of vinyl sulfones from cinnamic acids and sulfonyl hydrazines. beilstein-journals.org

Electrocatalysis offers another avenue for the transformation of cinnamic acids. pku.edu.cn Anodic oxidation can be used to achieve a variety of reactions, including the decarboxylative sulfono-functionalization to form vinyl sulfones. pku.edu.cn The development of electrocatalytic strategies can provide access to reactive intermediates that are not easily generated through traditional chemical methods, potentially enabling new difunctionalization reactions. nih.gov The application of these methods to this compound could lead to novel derivatives with interesting properties.

Transformation Type Catalytic Method Potential Product Class Key Features
Decarboxylative DifluoromethylationVisible-Light PhotocatalysisDifluoromethylated StyrenesMild conditions, metal-free, stereoselective potential. nih.govtue.nl
OxysulfonylationElectrocatalytic Oxidationβ-keto sulfonesTransition-metal-free synthesis. researchgate.net
Decarboxylative Sulfono-functionalizationElectrocatalytic OxidationVinyl SulfonesUtilizes sodium sulfinates as the sulfonyl source. pku.edu.cn
C-S Cross-CouplingVisible-Light PhotocatalysisVinyl SulfonesReaction of cinnamic acids with sulfonyl hydrazines. beilstein-journals.org

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of continuous flow chemistry and high-throughput synthesis methodologies is set to accelerate the discovery and optimization of reactions involving this compound. These technologies offer significant advantages in terms of reaction control, scalability, safety, and efficiency.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This is particularly beneficial for highly exothermic or fast reactions. For instance, a continuous flow mechanochemistry approach has been applied to the synthesis of cinnamic acid amides, demonstrating the potential for large-scale production. beilstein-journals.org Furthermore, photocatalytic transformations are well-suited to flow reactors, which ensure uniform irradiation of the reaction mixture, leading to improved efficiency and reproducibility. tue.nl The stereoselectivity of photocatalytic reactions, such as the formation of E/Z isomers of difluoroalkenes from cinnamic acids, can be tuned by controlling the reaction time in a continuous-flow setup. nih.govtue.nl

High-throughput screening techniques, enabled by automation and miniaturization, would allow for the rapid evaluation of a wide range of reaction conditions, catalysts, and substrates related to this compound. This can significantly speed up the process of identifying optimal synthetic routes and discovering new transformations.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, with its complex interplay of electronic and steric effects, advanced computational methodologies can provide invaluable insights.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility of synthetic routes. For example, DFT has been used to study the photodimerization kinetics of brominated cinnamic acid derivatives, explaining differences in reaction rates based on factors like the distance between double bonds and π-orbital overlap. researchgate.net Such studies can help in designing more efficient photochemical reactions.

Computational methods are also crucial for probing the crystal structure landscape of molecules. researchgate.net By predicting stable crystal forms, it is possible to understand and control the solid-state properties of this compound, which is important for its application in materials science and pharmaceuticals. Combining experimental data from techniques like solid-solution doping with computational predictions can provide a comprehensive profile of a molecule's structural landscape. researchgate.netresearchgate.net These predictive capabilities will guide experimental efforts, saving time and resources in the development of new synthetic protocols and materials.

Application as a Chemical Probe in Chemical Biology Research (emphasizing tool development, not biological effects)

The unique substitution pattern of this compound makes it an attractive starting point for the development of chemical probes. These tools are essential for studying biological systems by selectively interacting with specific proteins or pathways. The emphasis here is on the molecule's utility in the creation of these research tools, rather than its inherent biological effects.

Cinnamic acid and its derivatives are recognized as valuable building blocks for creating pharmacological tools. nih.govunimi.it The bromine atom in this compound is particularly useful as it provides a handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic elaboration of the core structure to optimize binding to a target protein.

Fragment-based drug discovery is an area where this compound could be particularly useful. A small, functionalized fragment like this compound can be identified as a binder to a biological target. Subsequent optimization, guided by structural biology and medicinal chemistry, can lead to the development of potent and selective chemical probes. nih.gov For example, a fragment-based approach has been successfully used to develop a selective chemical probe for BET bromodomains, which are important epigenetic readers. nih.gov The development of such probes is crucial for validating new drug targets and understanding their role in disease.

The future in this area will likely see this compound being used as a versatile scaffold to generate libraries of compounds for screening against various biological targets, leading to the discovery of novel chemical probes for basic research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4,5-difluorocinnamic acid with high purity and yield?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation between 2-bromo-4,5-difluorobenzaldehyde and malonic acid under acidic or basic conditions. For regioselective bromination and fluorination, electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) and halogen exchange (e.g., Balz-Schiemann reaction for fluorine introduction) are employed. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm the cinnamic acid backbone and substituent positions. The trans-configuration (E-isomer) is identified by coupling constants (J ≈ 16 Hz for α,β-unsaturated protons) .
  • ¹⁹F NMR : Distinguishes between fluorine substituents at positions 4 and 5 .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns due to bromine .

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to minimize photodegradation and hydrolysis. Desiccants (e.g., silica gel) prevent moisture absorption, which can hydrolyze the carboxylic acid group .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in the presence of bromo and difluoro substituents during the synthesis of derivatives?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect directs electrophilic substitutions to meta/para positions relative to itself, while fluorine’s ortho/para-directing nature competes. Computational modeling (DFT) predicts reactive sites, and Suzuki-Miyaura cross-coupling (using Pd catalysts) selectively replaces bromine with aryl/heteroaryl groups . Microwave-assisted synthesis enhances reaction efficiency .

Q. How to resolve contradictions in NMR data when differentiating between positional isomers of bromo-difluoro cinnamic acids?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign coupling networks. For example, in this compound vs. 3-bromo-4,5-difluorocinnamic acid, HMBC correlations between the carboxylic proton and adjacent carbons clarify substituent positions. ¹⁹F NMR chemical shifts also vary significantly with substitution patterns (e.g., δ −110 to −120 ppm for para-fluorine) .

Q. How to design experiments to study the electronic effects of bromo and difluoro groups on the reactivity of cinnamic acid derivatives?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates in nucleophilic additions (e.g., thiol-ene click chemistry) to assess electron-withdrawing effects.
  • Cyclic Voltammetry : Measures redox potentials to quantify substituent impacts on electron density .
  • Computational Analysis (DFT) : Calculate Fukui indices to predict reactive sites .

Q. How to assess the photostability of bromo-difluoro cinnamic acid derivatives under varying light conditions?

  • Methodological Answer : Conduct accelerated photostability tests using UV-Vis irradiation (e.g., 365 nm) and monitor degradation via HPLC. Compare half-life (t₁/₂) under inert (N₂) vs. aerobic conditions to evaluate oxidative pathways. LC-MS identifies photodegradants (e.g., debromination products) .

Q. What methodologies are employed to evaluate the inhibitory effects of this compound on specific enzyme targets?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., trypsin inhibition).
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins.
  • Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.